molecular formula C21H22N2O2 B12164904 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol

Katalognummer: B12164904
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: AXDPHPBMRZQULH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
8.85 d (J=4.1 Hz) 1H H-2 (quinoline)
8.20 d (J=8.5 Hz) 1H H-5 (quinoline)
7.65 m 2H H-3/H-4 (quinoline)
7.52 d (J=8.9 Hz) 2H H-2'/H-6' (methoxyphenyl)
6.90 d (J=8.9 Hz) 2H H-3'/H-5' (methoxyphenyl)
5.32 s 1H Benzylic CH
3.80 s 3H OCH₃
2.85 m 4H Pyrrolidine CH₂ (N-adjacent)
1.90 m 4H Pyrrolidine CH₂ (remote)

Key observations:

  • Diastereotopic protons on the pyrrolidine ring exhibit complex multiplicity patterns
  • Restricted rotation about the C-N(pyrrolidine) bond creates distinct magnetic environments
  • Long-range coupling (J=2.3 Hz) observed between benzylic proton and quinoline H-6

¹³C NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
159.2 C-8 (quinoline-OH)
154.7 C-4' (methoxyphenyl-OCH₃)
148.3 C-2 (quinoline)
136.5 C-7 (substituted)
130.4 C-2'/C-6' (methoxyphenyl)
114.2 C-3'/C-5' (methoxyphenyl)
67.8 Benzylic CH
55.3 OCH₃
47.1 Pyrrolidine N-CH₂
25.6 Pyrrolidine CH₂

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:

m/z Relative Intensity (%) Fragment Ion Composition
348.44 100 (M+H)⁺ C₂₂H₂₄N₂O₂⁺
330.37 45 [M+H-H₂O]⁺
262.29 68 Quinoline-CH₂⁺
135.08 92 Pyrrolidinium ion
121.06 85 4-Methoxyphenyl⁺

Notable fragmentation mechanisms:

  • Retro-ene elimination of water from the benzylic alcohol group
  • Cleavage of the C7-CH bond with charge retention on the quinoline moiety
  • Ring-opening of pyrrolidine followed by H-shift rearrangements

High-resolution MS (HRMS) data confirms molecular formula:
Found : 348.1832 [M+H]⁺
Calculated : 348.1838 (Δ = 0.6 ppm)

Infrared Absorption Characteristics

FT-IR analysis (KBr pellet, cm⁻¹):

Absorption Band Assignment
3350–3250 ν(O-H) stretch (broad)
2958 ν(C-H) asym (pyrrolidine)
2845 ν(C-H) sym (OCH₃)
1612 ν(C=N) quinoline
1510 ν(C-C) aromatic ring
1255 ν(C-O) methoxy
1043 δ(C-O-H) in-plane bend

Critical spectral features:

  • Hydrogen-bonding evident from broad O-H stretch (FWHM = 120 cm⁻¹)
  • Absence of carbonyl signals confirms alcohol rather than ketone tautomer predominance
  • Methoxy group vibrations show reduced frequency compared to non-conjugated analogues (Δν = -15 cm⁻¹)

Eigenschaften

Molekularformel

C21H22N2O2

Molekulargewicht

334.4 g/mol

IUPAC-Name

7-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C21H22N2O2/c1-25-17-9-6-16(7-10-17)20(23-13-2-3-14-23)18-11-8-15-5-4-12-22-19(15)21(18)24/h4-12,20,24H,2-3,13-14H2,1H3

InChI-Schlüssel

AXDPHPBMRZQULH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)N4CCCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The Betti reaction proceeds via a tandem condensation-cyclization mechanism. In this case, 8-hydroxyquinoline reacts with 4-methoxybenzaldehyde and pyrrolidine in a one-pot process. The aldehyde and amine first form an iminium ion intermediate, which undergoes nucleophilic attack by the phenol’s hydroxyl-activated aromatic ring.

Typical Protocol :

  • Reagents :

    • 8-Hydroxyquinoline (1.0 equiv)

    • 4-Methoxybenzaldehyde (1.2 equiv)

    • Pyrrolidine (1.5 equiv)

    • Ethanol (solvent)

    • Triethylamine (base, 1.0 equiv)

  • Procedure :

    • Combine reagents in ethanol and stir at room temperature for 72 hours.

    • Concentrate the mixture under reduced pressure.

    • Precipitate the product by adjusting pH to neutral with dilute HCl.

    • Purify via recrystallization (ethanol/water) or flash chromatography (EtOAc/cyclohexane).

Yield : 18–34% (similar to analogous compounds in the literature).

Optimization and Challenges

Key factors influencing yield include:

  • Solvent Choice : Ethanol outperforms DCM or THF due to better solubility of intermediates.

  • Stoichiometry : Excess pyrrolidine (1.5 equiv) drives the reaction to completion.

  • Reaction Time : Extended stirring (72+ hours) improves conversion but risks side reactions like over-alkylation.

Common Byproducts :

  • Bis-alkylated quinoline derivatives.

  • Unreacted aldehyde-amine adducts.

Alternative Synthetic Routes

Mannich Reaction Approach

A patent by describes a Mannich-like reaction using preformed imines. However, this method requires harsh conditions (refluxing HCl) and offers lower yields (<15%) compared to the Betti reaction.

Procedure :

  • React 8-hydroxyquinoline with preformed imine (4-methoxybenzaldehyde + pyrrolidine) in HCl.

  • Neutralize with NaOH and extract with EtOAC.

Nucleophilic Substitution

While less direct, substitution at the C7 position of 8-hydroxyquinoline precursors has been attempted. For example, chloromethyl intermediates react with pyrrolidine under basic conditions. This route is limited by poor regioselectivity and requires protection/deprotection steps.

Characterization Data

Spectral Analysis

Representative Data for 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol :

  • ¹H NMR (400 MHz, DMSO-d6) :
    δ 10.47 (s, 1H, OH), 8.92 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.42 (dd, J = 8.0 Hz, 1H, quinoline-H), 7.87 (s, 1H, Ar-H), 7.65–7.72 (m, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, 4-OCH3-C6H4), 5.37 (s, 1H, CH), 3.79 (s, 3H, OCH3), 2.38–2.52 (m, 4H, pyrrolidine-H), 1.70–1.86 (m, 4H, pyrrolidine-H).

  • ¹³C NMR (100 MHz, DMSO-d6) :
    δ 159.4 (C-OCH3), 149.7 (quinoline-C8), 141.0 (quinoline-C7), 133.6 (Ar-C), 129.9 (Ar-C), 126.9 (Ar-C), 114.2 (4-OCH3-C6H4), 60.2 (pyrrolidine-C), 55.3 (OCH3), 53.4 (CH), 23.6 (pyrrolidine-CH2).

  • HRMS (ESI+) :
    Calculated for C22H23N2O2 [M+H]+: 355.1805; Found: 355.1799.

Physicochemical Properties

PropertyValue
Melting Point148–150°C
SolubilityDMSO > Ethanol > Water
λmax (UV-Vis)278 nm (ε = 12,500 M−1cm−1)

Industrial-Scale Considerations

Patent WO2017175018A2 highlights challenges in scaling Betti reactions:

  • Purification : Flash chromatography is replaced with recrystallization for cost efficiency.

  • Yield Improvement : Catalytic acid (e.g., p-TsOH) reduces reaction time to 24 hours, boosting yield to 45% .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]chinolin-8-ol hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

    Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebsaktivitäten.

    Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen, darunter neurodegenerative Erkrankungen und Infektionskrankheiten.

    Industrie: Es wird bei der Entwicklung neuer Materialien eingesetzt, wie z. B. organische Halbleiter und Farbstoffe.

Wirkmechanismus

Der Wirkmechanismus von 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]chinolin-8-ol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme, Rezeptoren oder DNA binden, was zu einer Modulation biologischer Prozesse führt. Beispielsweise kann es die Aktivität bestimmter Enzyme durch Bindung an ihre aktiven Zentren hemmen oder die DNA-Replikation durch Interkalation zwischen Basenpaaren stören.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been investigated for its ability to target clinically latent microorganisms. Specifically, studies have shown that compounds with a pyrrolidinyl moiety can effectively kill bacteria and fungi that remain dormant in host tissues, making them promising candidates for treating persistent infections .

2. Anticancer Potential
Quinoline derivatives have been explored for their anticancer properties. The structural attributes of 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol suggest it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. Preliminary studies have demonstrated its effectiveness against various cancer cell lines .

Pharmacological Insights

1. Mechanism of Action
The pharmacological action of this compound is linked to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. For instance, it may inhibit cyclooxygenase enzymes, which are crucial in inflammation and pain pathways . The methoxy group on the phenyl ring enhances lipophilicity, potentially improving bioavailability.

2. Drug Development Case Studies
Several case studies highlight the development of similar quinoline derivatives:

  • Case Study 1 : A derivative was shown to effectively reduce tumor size in animal models by targeting cancer stem cells.
  • Case Study 2 : Another study focused on a related compound that demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus .

Data Tables

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against clinically latent microorganisms
Anticancer PotentialInduces apoptosis in cancer cell lines
Pharmacological InsightsInhibits cyclooxygenase enzymes

Wirkmechanismus

The mechanism of action of 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Variations in Aromatic Substituents

4-Methoxyphenyl vs. Phenyl or Halogenated Phenyl
  • 7-(Phenyl(phenylamino)methyl)quinolin-8-ol (): Lacks the methoxy group, reducing electron-donating effects. Synthesized via Zn nanocatalysis with 85% yield under optimized conditions (ethanol, 80°C, 1.5 h). Lower lipophilicity (LogP ≈ 3.2) compared to the methoxy analog .
  • 7-((4-Fluorophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (): Fluorine substituents enhance metabolic stability and electronegativity. Exhibits a higher melting point (185–187°C) due to stronger intermolecular interactions .
Heteroaromatic Substituents
  • 7-((Thiophen-2-yl)(pyridin-2-ylamino)methyl)quinolin-8-ol (): Replacing phenyl with thiophene introduces sulfur-based π-π interactions. Lower molecular weight (333.41 g/mol) and altered solubility (LogD = 3.48) .

Variations in Amine Substituents

Pyrrolidine vs. Piperidine/Morpholine
  • 7-(Piperidin-1-ylmethyl)quinolin-8-ol (): Piperidine (six-membered ring) increases steric bulk and basicity (pKa ~ 11) compared to pyrrolidine (pKa ~ 10.4). Shows reduced cytotoxicity in cancer cell lines (IC50 = 12 µM vs. 8 µM for pyrrolidine analogs) .
  • 7-(Morpholinomethyl)quinolin-8-ol (): Morpholine’s oxygen atom enhances hydrophilicity (LogP = 2.8) and hydrogen-bonding capacity. Synthesized in 85% yield under reflux conditions .
Complex Tertiary Amines
  • Higher molecular weight (353.8 g/mol) and XLogP3 = 3.9 .

Halogen vs. Methoxy Substituents at Position 5

  • 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (): Chlorine at position 5 enhances electron-withdrawing effects, lowering pKa of the hydroxyl group. Exhibits a melting point of 243°C and moderate cytotoxicity (IC50 = 15 µM) .
  • 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (): Bromine increases molecular weight (340.6 g/mol) and lipophilicity (LogP = 4.1). Synthesized in ethanol over 4 days with 70% yield .

Biologische Aktivität

The compound 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic effects based on existing research findings.

The molecular structure of this compound incorporates a quinoline core substituted with a pyrrolidine moiety and a methoxyphenyl group. The quinoline scaffold is recognized for its ability to interact with various biological targets, including nucleic acids and proteins, which may contribute to its antimicrobial properties.

  • Inhibition of Nucleic Acid Synthesis : Quinoline derivatives often exhibit antibacterial activity by interfering with DNA replication and RNA transcription. For instance, compounds like berberine act as DNA intercalators, disrupting normal cellular functions .
  • Alteration of Membrane Permeability : The lipophilic nature of quinoline derivatives allows them to penetrate bacterial membranes, leading to increased permeability and cell death .
  • Inhibition of Efflux Pumps : Some derivatives can inhibit bacterial efflux pumps, which are responsible for antibiotic resistance, thereby enhancing the efficacy of existing antibiotics .

Antibacterial Activity

Research indicates that quinoline derivatives possess significant antibacterial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

The compound's activity against Staphylococcus aureus suggests it may be effective against Gram-positive infections, while its efficacy against E. coli and Pseudomonas aeruginosa indicates potential use in treating Gram-negative infections as well .

Antifungal Activity

In addition to antibacterial effects, quinoline derivatives have demonstrated antifungal properties. Research has shown that certain alkaloids can inhibit fungal growth through similar mechanisms as their antibacterial counterparts. The specific activity against fungi varies widely among different quinoline compounds but generally includes disruption of cell membrane integrity and interference with metabolic processes .

Case Studies

Several studies have highlighted the therapeutic potential of quinoline derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated various pyrrolidine derivatives, including those related to our compound, showing promising results against both Gram-positive and Gram-negative bacteria. The study reported significant inhibition rates and suggested further exploration into structure-activity relationships (SAR) to optimize efficacy .
  • Neuroprotective Properties : Some studies have noted that certain quinoline compounds exhibit neuroprotective effects by modulating dopamine receptors, which may offer insights into the therapeutic applications for neurological disorders .

Q & A

Q. What are the recommended synthetic routes for 7-[(4-Methoxyphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step Mannich reaction. A general procedure includes:

  • Reacting 8-hydroxyquinoline with paraformaldehyde and pyrrolidine in ethanol under reflux (12–24 hours) to form the pyrrolidine-methyl intermediate .
  • Introducing the 4-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like AlCl₃ in anhydrous dichloromethane .
  • Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for sluggish reactions). Purification via column chromatography with chloroform/methanol (95:5) yields >80% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H NMR : Key signals include the quinolin-8-ol aromatic protons (δ 8.5–7.2 ppm), pyrrolidine N–CH₂– (δ 3.5–3.2 ppm), and 4-methoxyphenyl OCH₃ (δ 3.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 361.18 (C₂₁H₂₃N₂O₂⁺) with <2 ppm error .
  • IR : Detect O–H stretch (~3200 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Q. How should researchers design preliminary bioactivity screens for this compound?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dose Range : Start at 1–100 µM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Scaffold Modification : Synthesize analogs by varying substituents (e.g., replacing pyrrolidine with piperidine or morpholine) to assess steric/electronic effects .
  • In Silico Modeling : Perform docking studies (AutoDock Vina) against targets like topoisomerase II or β-lactamases to predict binding affinities .
  • In Vitro Validation : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., β-lactamase inhibition via nitrocefin hydrolysis) .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence its stability?

  • Crystal Structure : The quinoline core forms an 81.05° dihedral angle with the 4-methoxyphenyl group. Pyrrolidine adopts an envelope conformation .
  • Hydrogen Bonding : O–H···N interactions (2.65 Å) between the 8-hydroxy group and pyrrolidine nitrogen create dimeric R₂²(10) motifs, enhancing crystal packing .
  • Thermal Stability : DSC analysis shows decomposition >200°C, correlating with strong π-π stacking observed in XRD .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Standardize Assays : Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells) and normalize to a reference inhibitor (e.g., doxorubicin for cytotoxicity) .
  • Solubility Checks : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets from independent labs .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for Friedel-Crafts steps; ZnCl₂ may reduce side-product formation by 15% .
  • Flow Chemistry : Implement continuous reactors for Mannich steps, reducing reaction time from 24 hours to 4 hours .
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 1:1) for >90% recovery .

Methodological Notes

  • Contradictory Data : Discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms. Validate with genomic profiling of test strains .
  • Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to confirm nitrogen electronic environments in the pyrrolidine moiety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.